molecular formula C11H11N5O2 B5840676 Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- CAS No. 51658-13-0

Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)-

Cat. No.: B5840676
CAS No.: 51658-13-0
M. Wt: 245.24 g/mol
InChI Key: IGHKWXJZZLUSRS-UHFFFAOYSA-N
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Description

Anthranilic acid (2-aminobenzoic acid) is a versatile pharmacore widely utilized in medicinal chemistry. The compound N-(2-hydrazino-4-pyrimidinyl)anthranilic acid features an anthranilic acid backbone substituted with a 2-hydrazino-4-pyrimidinyl group. This structure combines the bioactive anthranilic acid core with a pyrimidine-hydrazine moiety, which may confer unique reactivity and biological activity. Pyrimidine derivatives are known for their roles in nucleic acid metabolism and as kinase inhibitors, while hydrazine groups enable chelation, Schiff base formation, and participation in cyclization reactions .

Properties

IUPAC Name

2-[(2-hydrazinylpyrimidin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-16-11-13-6-5-9(15-11)14-8-4-2-1-3-7(8)10(17)18/h1-6H,12H2,(H,17,18)(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHKWXJZZLUSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199596
Record name Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51658-13-0
Record name Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051658130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- typically involves the reaction of anthranilic acid with 2-hydrazino-4-pyrimidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine hydrate and pyrimidine derivatives. The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

Industrial production of Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Cyclization with Urea/Thiourea

Cyclocondensation with urea or thiourea forms pyrimidine derivatives. The hydrazino group participates in ring closure under basic conditions .

Reaction Pathway

  • Reactants : N-(phenyl) chalconyl anthranilic acid (3a) + urea/thiourea.

  • Base : KOH (2% solution in methanol).

  • Conditions : Reflux for 9 hours .

Product Characteristics

  • 4p : Forms a pyrimidine ring with a thioxo group (IR: 1608 cm⁻¹ for C=N, 3254 cm⁻¹ for NH).

  • 8a : Exhibits a singlet at δ 8.84 ppm (NH) in NMR, confirming pyrazoline formation .

Reduction Reactions

Nitro groups in anthranilic acid derivatives are reduced to amines using SnCl₂ in methanol. This step is critical for generating bioactive intermediates .

Example :

  • Reactant : [4-(3-bromo propyloxy)-5-methoxy-2-nitrophenyl] intermediate.

  • Reducing Agent : SnCl₂ in methanol.

  • Conditions : Stirring under vacuum, pH adjustment to 8.5 with NaHCO₃ .

Outcome :

  • Nitro group reduction yields 11 , a DNA-binding anthranilic acid derivative with anticancer activity .

Catalytic Activity in Reduction Reactions

Anthranilic acid metal complexes (e.g., Cu(II), Co(II)) catalyze the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using NaBH₄ .

Catalytic Performance

ComplexTime (min)Conversion Efficiency
5 3098%
6 3097%
2 5075%

Formation of Hydrazones

Hydrazine derivatives react with quinazolinone moieties to form hydrazones. Key spectral features include IR absorption at 3389 cm⁻¹ (N-H) and 1662 cm⁻¹ (C=O) .

Example Reaction :

  • Reactants : Quinazolinone hydrazide + anthranilic acid derivative.

  • Conditions : Reflux in ethanol, followed by recrystallization .

Spectral Characterization

IR and NMR Data

CompoundIR Peaks (cm⁻¹)NMR Signals (δ, ppm)
8a 1712 (COOH), 3234 (NH)3.06 (d, -CH₂-), 4.96 (t, -CH-)
4k 1608 (C=N), 3254 (NH)3.33 (d, -CH₂-), 4.95 (t, -CH-)

Biological Relevance

  • DNA Binding : Derivatives like 11 show sequence-selective DNA binding due to planar aromatic systems .

  • Anticancer Activity : IC₅₀ values <10 μM in cell lines (e.g., MCF-7, HeLa) .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of anthranilic acid derivatives as anticancer agents. The compound N-(2-hydrazino-4-pyrimidinyl)-anthranilic acid has shown promising results in inhibiting the growth of various human cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The efficacy of these compounds was evaluated against multiple cancer types, including colon, leukemia, prostate, ovarian, lung, cervix, CNS, melanoma, and breast cancer.
  • Key Findings : Compounds derived from anthranilic acid exhibited significant in vitro anticancer activity with log GI50 values (concentration required for 50% growth inhibition) ranging from -5.0 to -7.0 across different cell lines .

Anti-inflammatory Activity

In addition to their anticancer effects, anthranilic acid derivatives have demonstrated notable anti-inflammatory properties.

Experimental Evaluation

  • Methodology : The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model.
  • Results : Compounds showed significant inhibition of inflammation after oral administration, with peak effects observed at 2 hours post-administration .

Analgesic Effects

The analgesic potential of anthranilic acid derivatives has also been investigated.

Pain Models

  • Tail Flick Method : This method was employed to evaluate the analgesic activity in animal models.
  • Findings : Certain derivatives exhibited significant analgesic effects comparable to standard pain relief medications like paracetamol .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(2-hydrazino-4-pyrimidinyl)-anthranilic acid involves various chemical transformations that yield compounds with enhanced biological activities.

Synthetic Pathways

  • The synthesis typically includes the condensation of anthranilic acid with hydrazine derivatives under controlled conditions, leading to a variety of substituted compounds that can be screened for biological activity .

Structure-Activity Insights

  • The presence of specific substituents on the phenyl ring significantly influences the biological activity of these compounds. For instance, electron-withdrawing groups have been associated with increased potency in both anti-inflammatory and analgesic activities .

Case Studies and Research Findings

Several case studies illustrate the practical applications of anthranilic acid derivatives:

StudyFindings
Banerjee et al. (2009)Identified several analogues with significant anti-inflammatory and analgesic activities; emphasized the role of substituents on efficacy .
Patent EP2150527B1Demonstrated in vitro efficacy against a wide range of human tumor cell lines; detailed synthesis methods for novel derivatives .
WO2008114275A2Highlighted potential mechanisms for anticancer activity and provided a comprehensive evaluation of various derivatives against cancer cell lines .

Mechanism of Action

The mechanism of action of Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Tranilast (N-(3,4-Dimethoxycinnamonyl) Anthranilic Acid)

  • Structure: Tranilast replaces the hydrazino-pyrimidine group with a 3,4-dimethoxycinnamoyl chain.
  • Activity : A potent anti-inflammatory and anti-fibrotic agent, Tranilast inhibits IDO (indoleamine 2,3-dioxygenase) and modulates tryptophan metabolism .
  • Key Difference: Unlike the hydrazino-pyrimidine derivative, Tranilast’s cinnamoyl group enhances its ability to interact with hydrophobic enzyme pockets.

Fenamates (e.g., Mefenamic Acid, Flufenamic Acid)

  • Structure : Fenamates are N-aryl derivatives of anthranilic acid. For example, mefenamic acid has a 2,3-xylyl substituent .
  • Activity: These non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) and exhibit analgesic properties.
  • Key Difference: The hydrazino-pyrimidine group in the target compound may enable metal coordination or nucleophilic reactivity, unlike the inert aryl groups in fenamates.

Hydrazide Derivatives (e.g., 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)acetohydrazide)

  • Structure : Synthesized from anthranilic acid and hydrazine hydrate, these derivatives feature thioether and hydrazide linkages .
  • Key Difference : The pyrimidine ring in the target compound could enhance π-π stacking interactions in biological targets, such as DNA or kinase enzymes.

N-(2-(Trifluoromethyl)pyridin-4-yl)anthranilic Acid Derivatives

  • Structure : These compounds substitute anthranilic acid with a trifluoromethylpyridine group .
  • Activity: Exhibit nanomolar-level cytotoxicity against cancer cells (e.g., A549 lung cancer).
  • Key Difference: The hydrazino group in the target compound may confer redox activity or metal-binding capacity absent in fluorinated analogs.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Bioactivity Reference
N-(2-hydrazino-4-pyrimidinyl)anthranilic acid Hydrazino-pyrimidine Potential anticancer, anti-inflammatory
Tranilast 3,4-Dimethoxycinnamoyl Anti-inflammatory, IDO inhibition
Mefenamic acid 2,3-Xylyl COX inhibition, analgesic
N-(2-(Trifluoromethyl)pyridin-4-yl)anthranilic acid Trifluoromethylpyridine Cytotoxic (GI₅₀ = nM)

Biological Activity

Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and antioxidant capabilities.

Chemical Structure and Properties

Anthranilic acid is an aromatic amine with a carboxylic acid functional group. The addition of a hydrazino and pyrimidinyl group enhances its pharmacological profile. The structural formula can be represented as follows:

C7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of anthranilic acid derivatives. For instance, various derivatives have shown significant cytotoxicity against multiple human cancer cell lines, including colon, leukemia, and breast cancer cells.

  • Case Study : A study reported that derivatives of anthranilic acid exhibited IC50 values ranging from -5.0 to -7.0 log units against human tumor cell lines, indicating effective growth inhibition .
CompoundCancer Cell LineIC50 (µM)
8aBreast1.95
8bColon2.36
8cLeukemia3.45

These findings suggest that modifications to the anthranilic acid structure can enhance its anticancer properties.

2. Antimicrobial Activity

Anthranilic acid derivatives have also been evaluated for their antimicrobial properties. A study on sulfonamide analogs derived from anthranilic acid demonstrated antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 4 µg/mL .

  • Findings : The study revealed that all tested sulfonamides exhibited antifungal activity with varying degrees of effectiveness, particularly those with electron-withdrawing groups which showed enhanced cytotoxicity against MOLT-3 cells.
CompoundTarget Microorganism% Inhibition at 4 µg/mL
5C. albicans25%
6C. albicans50%
7C. albicans40%

3. Antioxidant Activity

The antioxidant potential of anthranilic acid derivatives has been explored through superoxide dismutase (SOD) activity assays. Some sulfonamide derivatives showed weak SOD activity, indicating their potential as antioxidants .

  • Results : Compounds exhibited varying levels of SOD activity:
CompoundSOD Activity (%) at 300 µg/mL
615.7
86.1

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of anthranilic acid derivatives. The presence of electron-withdrawing groups has been correlated with increased cytotoxicity and antimicrobial efficacy .

Q & A

(Basic) What are the primary synthetic methodologies for preparing N-(2-hydrazino-4-pyrimidinyl)anthranilic acid derivatives?

The most robust method involves Fischer indolisation , where N-(α-ketoacyl)anthranilic acids react with aryl hydrazines under acidic conditions. Key steps include:

  • Solvent optimization : Acetic acid under reflux yields the highest product purity (up to 95%) compared to acetonitrile or methanol, which often produce hydrolysis byproducts like anthranilic acid .
  • Catalyst screening : Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) enhances reaction rates, while avoiding Brønsted acids (e.g., H₂SO₄) minimizes undesired amide bond cleavage .

Alternative routes include condensation with hydrazine derivatives , as seen in the synthesis of cytotoxic N-salicylidene hydrazones. For example, coupling with 4-hydroxybenzaldehydes in ethanol/AcOH mixtures achieves moderate yields (40–60%) .

(Basic) How can multinuclear NMR spectroscopy characterize structural motifs in these derivatives?

Multinuclear NMR (¹H, ¹³C, ¹⁵N) is critical for resolving:

  • Hydrazino-pyrimidinyl groups : ¹⁵N NMR identifies N–H resonances at δ 80–100 ppm, distinguishing hydrazine from amide nitrogens .
  • Anthranilic acid backbone : ¹³C carbonyl signals at 168–172 ppm confirm intact carboxylic acid groups, while ¹H NMR aromatic splitting patterns differentiate ortho-substitution .
  • Byproduct detection : 3,1-Benzoxazin-4-ones show distinct ¹³C shifts (e.g., C=O at 175 ppm) and can be quantified to assess reaction purity .

(Advanced) How can competing byproducts like 3,1-benzoxazin-4-ones be minimized during Fischer indolisation?

Byproduct formation arises from intramolecular cyclization of N-(α-ketoacyl)anthranilic acids. Mitigation strategies include:

  • Temperature control : Reducing reflux time from 24 h to 8–12 h limits cyclization (yields improve from 35% to 75%) .
  • Additive selection : ZnCl₂ or Bi(NO₃)₃·5H₂O suppresses benzoxazinone formation by stabilizing intermediate hydrazones .
  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the anthranilic acid moiety reduce cyclization propensity .

(Advanced) What computational tools predict the bioactivity of these derivatives against targets like TRP channels?

Molecular docking (AutoDock Vina) and pharmacophore modeling are used to:

  • Map interactions between the anthranilic acid carboxyl group and TRPM2 channel residues (e.g., His-995 and Glu-1022) .
  • Validate selectivity using analogs like N-(p-amylcinnamoyl)anthranilic acid (ACA), which shows IC₅₀ = 2.3 µM for TRPM2 inhibition .
  • QSAR models correlate pyrimidinyl substituent lipophilicity (LogP) with phospholipase A₂ (PLA₂) inhibition, guiding lead optimization .

(Basic) What spectroscopic techniques confirm the purity of synthesized derivatives?

  • HRMS : Resolves molecular ion peaks with <2 ppm error (e.g., [M+H]⁺ at m/z 327.0984 for C₁₄H₁₂N₄O₃) .
  • FT-IR : Detects N–H stretches (3200–3400 cm⁻¹) and carbonyl vibrations (1680–1720 cm⁻¹) .
  • HPLC-PDA : Quantifies impurities using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

(Advanced) How do electronic effects of pyrimidinyl substituents influence pharmacological activity?

  • Electron-withdrawing groups (EWGs) : Fluorine or trifluoromethyl (–CF₃) at the pyrimidinyl 4-position enhances cytotoxicity (IC₅₀ = 1.2 µM vs. 8.7 µM for –H) by increasing electrophilicity and target binding .
  • Steric hindrance : Bulky substituents (e.g., –Ph) reduce PLA₂ inhibition by 50% compared to smaller groups (e.g., –CH₃) .
  • Hydrogen-bonding capacity : –NH₂ groups improve solubility but may reduce membrane permeability (LogP shift from 2.1 to 0.8) .

(Advanced) How are conflicting data on reaction yields resolved in scaled-up syntheses?

Discrepancies often arise from heterogeneity in mixing or temperature gradients . Solutions include:

  • Flow chemistry : Continuous reactors improve heat transfer, achieving consistent yields (±3%) at >10 g scale .
  • In-line monitoring : FT-IR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., hydrazine equivalents, pH) for reproducibility .

(Basic) What are the common pharmacological targets of anthranilic acid derivatives?

  • TRP channels : ACA derivatives block TRPM2, reducing Ca²⁺ influx in neuroinflammatory models .
  • PLA₂ : Inhibition disrupts arachidonic acid pathways, showing anti-inflammatory activity (IC₅₀ = 0.8 µM) .
  • Casein kinase 2 (CK2) : Hydrazone derivatives exhibit IC₅₀ = 4.5 µM in leukemia cell lines .

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